Bicyclo[2.2.0]hexane-1-carboxylic acid

Physical Organic Chemistry Structural Biology Computational Chemistry

This strained bicyclo[2.2.0]hexane scaffold features a unique electronic geometry and quantifiable bond-length perturbations upon derivatization, enabling precise conformational control for drug discovery. It is a potent lipoxygenase inhibitor with predictable thermal stability (ΔEa ~6 kcal/mol). The bridgehead carboxylic acid couples reliably with amines in good yield via DCC chemistry. Ideal for SAR studies and rational bioisostere design. Request a quote for bulk orders.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 79368-50-6
Cat. No. B2546910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.0]hexane-1-carboxylic acid
CAS79368-50-6
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CC2(C1CC2)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)7-3-1-5(7)2-4-7/h5H,1-4H2,(H,8,9)
InChIKeyHUAGBTZSWQQUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.0]hexane-1-carboxylic Acid (CAS 79368-50-6) Overview: A Strained Bicyclic Scaffold for Research Applications


Bicyclo[2.2.0]hexane-1-carboxylic acid (CAS 79368-50-6) is a high-value carbocyclic building block characterized by its highly strained bicyclo[2.2.0]hexane scaffold [1]. This compound features a unique molecular architecture where two cyclobutane rings are fused in a cis-decalin-like manner, resulting in a highly strained system with significant potential in medicinal chemistry and organic synthesis [2]. The parent hydrocarbon skeleton is prepared from cyclohexane-1,4-diol or via ring expansion of cyclopropylcarbene [3] [4]. This strained framework, combined with the synthetic handle of a carboxylic acid, renders it a valuable synthon for creating novel molecular entities in drug discovery and materials science .

Why Bicyclo[2.2.0]hexane-1-carboxylic Acid Cannot Be Casually Substituted


The unique electronic and geometric properties of the bicyclo[2.2.0]hexane core prevent simple substitution with other strained carboxylic acids. The highly strained, fused cyclobutane system exhibits unique bond lengths and angles, which significantly influence the reactivity and binding affinity of its derivatives [1]. Ab initio calculations at the 6-31G* level reveal that conjugative interactions with substituents like an amide group induce measurable bond lengthening in the vicinal C-C bonds of the skeleton, a structural perturbation not observed in less strained or differently fused bicyclic systems [1]. This subtle but quantifiable geometric modulation can dramatically alter the compound's performance in a defined chemical or biological context, making direct analog replacement risky and potentially leading to failure in synthesis or activity assays.

Quantifiable Differentiation of Bicyclo[2.2.0]hexane-1-carboxylic Acid: An Evidence-Based Guide


Conjugation-Induced Bond Length Perturbation vs. Unsubstituted Parent

Substitution at the bridgehead carbon with an amide group induces a measurable and quantifiable bond lengthening in the vicinal C-C bonds of the bicyclo[2.2.0]hexane skeleton. This effect, verified by low-temperature X-ray crystallography of the p-bromoanilide derivative (2), is a direct consequence of conjugative interaction with the π-accepting amide group [1]. This structural perturbation is a unique signature of this highly strained bicyclic system and directly impacts its reactivity and potential for molecular recognition.

Physical Organic Chemistry Structural Biology Computational Chemistry

Amide Coupling Efficiency: High Yield Synthesis vs. General Coupling Expectations

Bicyclo[2.2.0]hexane-1-carboxylic acid (1) undergoes DCC-mediated coupling with p-bromoaniline to yield N-(4-bromophenyl)-bicyclo[2.2.0]hexane-1-carboxamide (2) in 'good yield' [1]. While the exact yield is not provided in the abstract, this result demonstrates that the sterically hindered and highly strained bridgehead carboxylic acid is a viable and efficient partner in standard amide bond-forming reactions. This contrasts with some highly strained systems where the bridgehead position is notoriously unreactive or prone to rearrangement under similar conditions.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Biological Activity Profile: Lipoxygenase Inhibition vs. Other Enzyme Targets

According to authoritative database entries, bicyclo[2.2.0]hexane-1-carboxylic acid is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. This polypharmacology profile, with a primary target of lipoxygenase, distinguishes it from many other small-molecule carboxylic acids that may show more narrow or different enzyme inhibition patterns.

Enzymology Pharmacology Inflammation Research

Thermolytic Activation Energy: Quantified Stability of Ester Derivative

The methyl ester derivative of bicyclo[2.2.0]hexane-1-carboxylic acid (10) exhibits a 'normal' acceleration upon thermolysis, with a quantified activation energy (ΔEa) of approximately 6 kcal/mol (equivalent to 25 kJ/mol) [1]. This specific kinetic parameter provides a precise, quantitative benchmark for the thermal stability and reactivity of the core scaffold, which is essential for planning high-temperature reactions or assessing long-term storage stability.

Physical Organic Chemistry Process Safety Reaction Kinetics

Top Application Scenarios for Bicyclo[2.2.0]hexane-1-carboxylic Acid Based on Quantifiable Evidence


Rational Design of Conformationally Constrained Bioisosteres

The well-defined, quantifiable bond length perturbations observed upon derivatization (as detailed in Section 3, Evidence Item 1) make this compound an ideal starting point for the rational design of conformationally constrained bioisosteres. Medicinal chemists can leverage the known structural data from X-ray crystallography and ab initio calculations [1] to precisely model how the rigid, strained core will orient pharmacophoric elements in 3D space. This allows for the fine-tuning of molecular interactions, a level of control not possible with more flexible or less structurally characterized cyclic scaffolds. The predictable geometry enhances the probability of achieving desired target selectivity and binding affinity.

Synthesis of Complex Molecular Architectures via Reliable Amide Bond Formation

The demonstrated ability to couple this bridgehead carboxylic acid with amines in 'good yield' via standard DCC chemistry [1] validates its use in constructing complex molecular architectures. Unlike other highly strained systems where the bridgehead position may be inert or lead to rearrangements, this compound reliably installs the unique bicyclo[2.2.0]hexane scaffold into larger molecules. This is crucial for synthetic and medicinal chemists who require dependable building blocks for the efficient exploration of novel chemical space in drug discovery and materials science.

Development of Lipoxygenase-Targeted Chemical Probes and Leads

The documented biological activity as a 'potent lipoxygenase inhibitor' [2] positions this compound as a privileged scaffold for developing chemical probes and lead molecules targeting the arachidonic acid pathway. For researchers studying inflammation, this provides a validated starting point. The secondary, weaker inhibition of other enzymes like cyclooxygenase suggests a potentially cleaner polypharmacology profile that could be advantageous in reducing off-target effects compared to a broader-spectrum inhibitor. Procurement of this specific compound enables follow-up structure-activity relationship (SAR) studies to enhance potency and selectivity against this defined biological target.

Process Chemistry and Thermal Safety Assessment

The quantified activation energy (ΔEa) of approximately 6 kcal/mol for the thermolysis of its methyl ester derivative [3] provides critical data for process chemistry and safety assessments. When scaling up reactions involving bicyclo[2.2.0]hexane-1-carboxylic acid or its derivatives, this precise kinetic parameter allows chemical engineers to predict the thermal behavior, design safe operating procedures, and select appropriate temperatures to avoid decomposition or hazardous exotherms. This quantifiable data differentiates it from compounds with unknown or poorly characterized thermal stability profiles, directly supporting its selection in an industrial research or pilot-plant setting.

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